molecular formula C13H9NO5 B2792842 (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 765937-81-3

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid

Cat. No. B2792842
CAS RN: 765937-81-3
M. Wt: 259.217
InChI Key: XTMFADOEDNSWOV-FNORWQNLSA-N
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Description

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as 2E-3NPFPA, is an organic compound belonging to the class of nitrophenyl carboxylic acids. It has been studied extensively in the laboratory due to its unique properties and structure. In particular, it has been studied for its potential as a synthetic intermediate in organic synthesis, as a reagent for biochemistry and for its applications in scientific research.

Scientific Research Applications

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a probe for the study of enzyme mechanism and inhibition. It has also been used to study the structure and function of proteins, as a fluorescent marker for cell imaging and as a substrate for the study of enzyme kinetics. Furthermore, it has been used in the study of the structure and function of DNA, as well as in the study of the metabolism of drugs and other xenobiotics.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is still not fully understood. However, it is believed to interact with proteins and other macromolecules through covalent or non-covalent interactions. It has been shown to interact with the active sites of enzymes, as well as with DNA and other nucleic acids. Furthermore, it has been shown to interact with lipids, such as phospholipids, and to form complexes with other small molecules, such as amino acids and sugars.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of DNA polymerases and to interfere with the function of DNA-binding proteins. Furthermore, it has been shown to modulate the activity of several transcription factors and to affect the expression of several genes.

Advantages and Limitations for Lab Experiments

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid has several advantages and limitations for laboratory experiments. One of its main advantages is its low cost and availability. Furthermore, it is relatively easy to synthesize and can be stored for long periods of time. However, it is also highly toxic and must be handled with care. It is also not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

The potential future directions for the use of (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid are numerous. One potential direction is to use it as a tool for the study of protein-protein interactions, as well as for the study of enzyme inhibition and regulation. Furthermore, it could be used to study the structure and function of DNA, as well as to study the metabolism of drugs and other xenobiotics. Additionally, it could be used to study the structure and function of membrane proteins, as well as to study the mechanism of cell signaling and the regulation of gene expression. Finally, it could be used to study the structure and function of proteins involved in the immune response and other biological processes.

Synthesis Methods

(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid is synthesized by a two-step process. The first step involves the condensation of 5-nitrofuran-2-carboxaldehyde and prop-2-enoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the oxidation of the resulting intermediate with a nitrite, such as sodium nitrite, to produce this compound. The reaction is typically carried out in an organic solvent, such as acetonitrile or ethanol, at a temperature of around 50°C.

properties

IUPAC Name

(E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)7-5-11-4-6-12(19-11)9-2-1-3-10(8-9)14(17)18/h1-8H,(H,15,16)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMFADOEDNSWOV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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